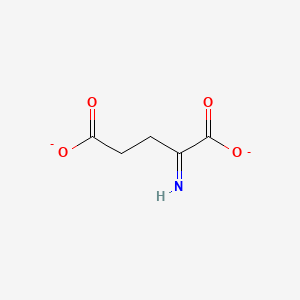
(R)-4-Phenyl-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoquinoline, 1,2,3,4-tetrahydro-4-phenyl-, ®- is a chiral compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a phenyl group at the 4-position and a tetrahydroisoquinoline core. It is known for its significant biological activities and is widely studied in medicinal chemistry for its potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinoline, 1,2,3,4-tetrahydro-4-phenyl-, ®- can be achieved through various methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . The reaction conditions typically involve heating the reactants at elevated temperatures (around 100°C) in the presence of hydrochloric acid .
Industrial Production Methods
Industrial production of this compound often involves the use of chiral catalysts to ensure the formation of the desired enantiomer. The use of chiral auxiliaries or chiral ligands in catalytic hydrogenation reactions is a common strategy to achieve high enantioselectivity .
Analyse Chemischer Reaktionen
Types of Reactions
Isoquinoline, 1,2,3,4-tetrahydro-4-phenyl-, ®- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the tetrahydroisoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).
Reduction: Metal hydrides such as sodium borohydride (NaBH₄) are often used for reduction reactions.
Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
Isoquinoline, 1,2,3,4-tetrahydro-4-phenyl-, ®- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Isoquinoline, 1,2,3,4-tetrahydro-4-phenyl-, ®- involves its interaction with specific molecular targets. It is known to inhibit enzymes such as dopamine β-hydroxylase, which plays a role in the biosynthesis of neurotransmitters . The compound can also modulate various signaling pathways, leading to its diverse biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A structurally similar compound with a hydrogen atom instead of a phenyl group at the 4-position.
1-Phenyl-1,2,3,4-tetrahydroisoquinoline: Another similar compound with a phenyl group at the 1-position instead of the 4-position.
6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline: A derivative with methoxy groups at the 6 and 7 positions.
Uniqueness
Isoquinoline, 1,2,3,4-tetrahydro-4-phenyl-, ®- is unique due to its specific chiral configuration and the presence of a phenyl group at the 4-position. This structural feature contributes to its distinct biological activities and its potential as a lead compound in drug development .
Eigenschaften
CAS-Nummer |
89160-45-2 |
|---|---|
Molekularformel |
C15H15N |
Molekulargewicht |
209.29 g/mol |
IUPAC-Name |
(4R)-4-phenyl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C15H15N/c1-2-6-12(7-3-1)15-11-16-10-13-8-4-5-9-14(13)15/h1-9,15-16H,10-11H2/t15-/m1/s1 |
InChI-Schlüssel |
OSZMNJRKIPAVOS-OAHLLOKOSA-N |
SMILES |
C1C(C2=CC=CC=C2CN1)C3=CC=CC=C3 |
Isomerische SMILES |
C1[C@@H](C2=CC=CC=C2CN1)C3=CC=CC=C3 |
Kanonische SMILES |
C1C(C2=CC=CC=C2CN1)C3=CC=CC=C3 |
Synonyme |
4-phenyl-1,2,3,4-tetrahydroisoquinoline 4PTIQ |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-[[1-(2-oxolanylmethyl)-5-tetrazolyl]-(1-pyrrolidinyl)methyl]-5H-[1,3]dioxolo[4,5-g]quinolin-6-one](/img/structure/B1219403.png)
![2-[[4-(4-Methoxyphenyl)-2-pyrimidinyl]thio]-1-(4-morpholinyl)ethanone](/img/structure/B1219405.png)
![4-[[4-(1-Pyrrolidinyl)-2-quinazolinyl]amino]phenol](/img/structure/B1219406.png)










